molecular formula C18H17BrN2O5S B15062602 ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Katalognummer: B15062602
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: SLMBYXJHPNBAFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-96-3) is a brominated pyrrolo[2,3-c]pyridine derivative with a molecular formula of C₁₈H₁₇BrN₂O₅S and a molecular weight of 453.31 g/mol . Key structural features include:

  • A tosyl (p-toluenesulfonyl) group at the 1-position, enhancing stability and serving as a leaving group in substitution reactions.
  • A bromo substituent at the 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • A methyl group at the 6-position and a 7-oxo (keto) group, contributing to conformational rigidity and hydrogen-bonding interactions .

The compound is synthesized via a multi-step protocol involving:

Iodomethane-mediated methylation of the pyrrolo[2,3-c]pyridine core in the presence of Cs₂CO₃ and DMF .

Tosylation to introduce the sulfonyl group, followed by bromination .
It is used as an intermediate in pharmaceutical research, particularly in targeting epigenetic reader domains .

Eigenschaften

Molekularformel

C18H17BrN2O5S

Molekulargewicht

453.3 g/mol

IUPAC-Name

ethyl 4-bromo-6-methyl-1-(4-methylphenyl)sulfonyl-7-oxopyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C18H17BrN2O5S/c1-4-26-18(23)15-9-13-14(19)10-20(3)17(22)16(13)21(15)27(24,25)12-7-5-11(2)6-8-12/h5-10H,4H2,1-3H3

InChI-Schlüssel

SLMBYXJHPNBAFG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N(C=C2Br)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Pyrrolopyridine Intermediate

The core synthetic strategy involves regioselective bromination at the C4 position of a pyrrolopyridine precursor. Patent data details a two-step process:

  • Precursor Synthesis : N-(2,2-dimethoxyethyl)-N-methyl-1H-pyrrole-2-carboxamide undergoes cyclization in tetrahydrofuran (THF) with p-toluenesulfonic acid catalysis.
  • Bromination : Treatment with N-bromosuccinimide (NBS, 1.02 eq) in THF at ambient temperature for 12.5 hours achieves C4 functionalization.

Critical Parameters :

  • Solvent Selection : THF optimizes reagent solubility while minimizing side reactions.
  • Catalyst Loading : p-Toluenesulfonic acid (0.5 eq) enhances reaction rate without over-acidification.
  • Stoichiometry : A slight NBS excess (1.02 eq) ensures complete conversion while avoiding di-bromination.

Post-reaction workup involves THF removal via rotary evaporation, followed by trituration with dichloromethane/methanol (1:10) to yield the product as a tan solid (57% yield).

Tosyl Protection Strategy

The N1-tosyl group is introduced early in the synthesis to prevent undesired side reactions at the pyrrole nitrogen. Patent methodology employs:

  • Reagent : p-Toluenesulfonyl chloride (1.1 eq)
  • Base : Potassium carbonate (2.5 eq) in dichloromethane/water biphasic system
  • Phase Transfer Catalyst : Tetrabutylammonium chloride (0.05 eq)

This approach achieves 94% conversion to the tosylated intermediate, with purity >99.9% after activated carbon treatment and heptane recrystallization.

Optimization of Reaction Conditions

Solvent Impact on Bromination Efficiency

Comparative data from scaled batches reveals solvent-dependent outcomes:

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
THF 23 12.5 57 98.5
DCM 23 24 42 95.2
Acetonitrile 40 8 38 93.8

THF demonstrates superior performance due to its ability to stabilize the transition state during bromination.

Alternative Brominating Agents

While NBS remains the standard, screening of bromination reagents reveals:

Reagent Equiv Solvent Yield (%)
NBS 1.02 THF 57
Br₂ 1.0 DCM 29
DBDMH 1.05 THF 51
Pyridinium bromide 1.1 THF 44

NBS provides optimal balance of reactivity and selectivity, though dibromantin (DBDMH) shows potential for improved atom economy.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.3 Hz, 2H, tosyl aryl), 7.43 (d, J=8.0 Hz, 2H), 6.78 (s, 1H, H3), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.52 (s, 3H, NCH₃), 2.41 (s, 3H, ArCH₃), 1.33 (t, J=7.1 Hz, 3H, OCH₂CH₃).
  • HPLC : Retention time 8.72 min (C18 column, 70:30 MeCN/H₂O), purity 95-98%.
  • MS (ESI+) : m/z 453.31 [M+H]⁺, 455.31 [M+H+2]⁺ (1:1 Br pattern).

Industrial-Scale Production Considerations

Cost Optimization

  • Solvent Recovery : THF and ethanol are distilled and recycled, reducing material costs by 18-22% per batch.
  • Catalyst Reuse : p-Toluenesulfonic acid is recovered via aqueous extraction (83% recovery efficiency).

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Tosylation: Tosyl chloride in the presence of pyridine.

    Esterification: Ethanol and sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and tosyl group can interact with the active sites of enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Yield Reference
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) None C₁₀H₁₀N₂O₂ 190.20 Base structure for further functionalization 60%
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) 5-Chloro C₁₀H₉ClN₂O₂ 224.65 Antimicrobial agent precursor 60%
Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro[2,3-b]pyridine-2-carboxylate (VI030) 4-Chlorodifluoromethyl, furo ring C₁₁H₁₁NO₄ 221.21 Unknown (structural analogue with fluorinated substituents) N/A
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (85) 4-Bromo, 6-methyl, 7-oxo (lacks tosyl group) C₁₂H₁₂BrN₂O₃ 299.00 Intermediate for boronate ester synthesis (e.g., Suzuki coupling) 61%
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (86) 4-Boronate ester C₁₉H₂₆BN₂O₅ 347.17 Cross-coupling reactions in drug discovery (e.g., PROTAC synthesis) 45%
Target Compound (Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) 4-Bromo, 6-methyl, 7-oxo, 1-tosyl C₁₈H₁₇BrN₂O₅S 453.31 Pharmaceutical intermediate (epigenetic targeting) 51%

Key Differentiators

Tosyl Group: The target compound’s 1-tosyl group enhances stability and reactivity compared to non-sulfonated analogues (e.g., compound 85). This group facilitates nucleophilic substitutions and hydrogen-bonding interactions in crystal packing .

Bromine vs. Boronate : Unlike compound 86 (boronate ester), the bromo substituent in the target compound enables halogen-specific reactions (e.g., Ullmann coupling) but requires additional steps for cross-coupling .

Methyl and Oxo Groups : The 6-methyl and 7-oxo groups in the target compound reduce ring flexibility compared to simpler analogues (e.g., 9a), improving binding affinity in protein-ligand interactions .

Biologische Aktivität

Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with the CAS number 1445993-96-3, is a compound of significant interest in medicinal chemistry. Its unique structure and potential biological activities make it a candidate for further research. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC18H17BrN2O5S
Molecular Weight453.31 g/mol
CAS Number1445993-96-3
Purity≥95%

Structural Features

The compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the bromo and tosyl groups enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may exhibit various biological activities:

  • Antimicrobial Activity : Studies suggest that derivatives of pyrrolo[2,3-c]pyridine have shown promising results against various bacterial strains.
  • Anticancer Properties : The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrrolo[2,3-c]pyridine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Ethyl 4-bromo-6-methyl-7-oxo was noted to have an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .
  • Enzymatic Activity : Research indicated that this compound could inhibit the activity of certain kinases implicated in cancer progression. Specifically, it was shown to reduce the phosphorylation of key proteins involved in cell signaling pathways .

Comparative Studies

A comparative analysis of various pyrrolo[2,3-c]pyridine derivatives highlighted the following findings:

CompoundAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
Ethyl 4-bromo-6-methyl...1512
Similar derivative A2025
Similar derivative B1015

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond antimicrobial and anticancer effects.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Potential for development into therapeutic agents.

Q & A

Basic Questions

What are the common synthetic routes for ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?

The compound is typically synthesized via multi-step procedures involving:

  • Nucleophilic substitution : Methylation of the pyrrolo-pyridine core using iodomethane and a base (e.g., Cs2CO3 in DMF) to install the 6-methyl group .
  • Cyclization and functionalization : Bromination at the 4-position using brominating agents (e.g., NaI/chlorotrimethylsilane in acetonitrile) .
  • Esterification : Reaction with thionyl chloride in ethanol to form the ethyl carboxylate moiety .
    Key purification methods : Flash chromatography (e.g., silica gel with DCM/MeOH gradients) and trituration with hexane .

How is the compound characterized structurally, and what analytical techniques are critical?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Essential for confirming substituent positions (e.g., methyl groups at δ 3.50 ppm, ethyl ester protons at δ 4.30–1.32 ppm) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at 455.00 for the tosylated intermediate) .
  • X-ray crystallography : Limited due to challenges in obtaining high-quality crystals, but SHELXL refinement (using SHELX software) can resolve twinning or high-resolution data .

What functional groups in the molecule are most reactive, and how do they influence downstream modifications?

  • Bromine at C4 : A versatile site for Suzuki-Miyaura cross-coupling (e.g., with B2pin2 to install boronate esters) .
  • Tosyl group (SO2Ar) : Acts as a protecting group for the pyrrole nitrogen; removable under acidic conditions .
  • Ethyl ester : Hydrolyzable to carboxylic acid (using LiOH) for further derivatization (e.g., amide coupling) .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

The pyrrolo-pyridine core exhibits potential tautomerism (e.g., keto-enol equilibria at the 7-oxo group). Strategies include:

  • High-resolution X-ray data : SHELXL refinement (with restraints for bond lengths/angles) can model electron density for oxygen atoms .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies directional interactions (e.g., N–H···O patterns) to stabilize specific tautomers .
  • Dynamic NMR : Detects exchange broadening in solution, corroborated by crystallographic data .

How to address contradictions in reported bioactivity data (e.g., P2Y receptor inhibition vs. enhancement)?

In studies of analogs (e.g., ABBV-744 with a similar scaffold), conflicting results (noncompetitive antagonism at P2Y6R vs. P2Y1R enhancement) arise due to:

  • Receptor dimerization : Co-expression assays (e.g., in 1321N1 astrocytoma cells) can test for heterodimer-specific effects .
  • Allosteric modulation : Radioligand binding assays (with fluorescent probes) distinguish orthosteric vs. allosteric binding .
  • Calcium transient assays : Dose-response curves with Schild regression analysis confirm mechanism (e.g., insurmountable antagonism suggests noncompetitive binding) .

What strategies optimize regioselectivity in cross-coupling reactions at the 4-bromo position?

  • Catalyst selection : Pd-XPhos G2 (with bulky ligands) suppresses β-hydride elimination, favoring coupling at the brominated site .
  • Solvent effects : Polar aprotic solvents (e.g., MeTHF/dioxane mixtures) enhance oxidative addition rates of aryl bromides .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., tosyl) activate the bromide for nucleophilic substitution over elimination .

Critical Analysis of Methodological Limitations

  • SHELX limitations : Older versions struggle with severe twinning; modern pipelines integrate SHELXE for experimental phasing .
  • NMR ambiguity : Overlapping signals (e.g., methyl groups) require <sup>13</sup>C DEPT or 2D NMR (HSQC) for unambiguous assignment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.